1,2-Benzenedicarboxylic acid, 1,2-bis(2-methylbutyl) ester
Overview
Description
Mechanism of Action
Target of Action
The primary target of Bis(2-methylbutyl) phthalate is the peroxisome proliferator-activated receptor gamma (PPARγ) . PPARs are ligand-activated nuclear transcription factors, and the family consists of PPARα, PPARβ/δ, and PPARγ .
Mode of Action
Upon activation by Bis(2-methylbutyl) phthalate, the PPARγ forms a heterodimer with the retinoid X receptor (RXR) . This heterodimer then binds to a DNA sequence called the PPAR response element (PPRE). The binding of the transcription factor to this response element can result in either up- or down-regulation of genes .
Biochemical Pathways
The activation of PPARγ by Bis(2-methylbutyl) phthalate affects various biochemical pathways. It has been suggested that it induces cancer through non-genotoxic mechanisms related to multiple molecular signals, including PPAR-α activation, perturbation of fatty acid metabolism, induction of cell proliferation, decreased apoptosis, production of reactive oxygen species, and oxidative stress .
Pharmacokinetics
Bis(2-methylbutyl) phthalate can be absorbed via oral ingestion and dermal exposure . When it comes to excretion, it is first converted into the hydrolytic monoester monoisobutyl phthalate (MIBP). The primary excretory route is urine, with biliary excretion being noted in minor amounts .
Result of Action
The activation of PPARγ by Bis(2-methylbutyl) phthalate can lead to various molecular and cellular effects. For instance, it has been reported that it inhibits MG-63 cells proliferation via the Akt-p53-cyclin pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bis(2-methylbutyl) phthalate. It has been detected in various environmental matrices, such as air, water, and sediment . It is known to bioaccumulate in certain aquatic species .
Biochemical Analysis
Biochemical Properties
It is known that this compound is a plasticizer, which means it is used to increase the flexibility of plastics . It is compatible with various cellulose and polyvinyl chloride (PVC), polystyrene, and polyvinyl acetate resins .
Temporal Effects in Laboratory Settings
It is known that this compound is a liquid at room temperature with a boiling point of 327°C . It has a density of 1.039 g/mL at 25°C .
Dosage Effects in Animal Models
It is known that this compound has low toxicity, with an oral LD50 of 15000 mg/kg in rats .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Benzenedicarboxylic acid, 1,2-bis(2-methylbutyl) ester is typically synthesized through the esterification of phthalic anhydride with 2-methylbutanol. The reaction is catalyzed by sulfuric acid or other acidic catalysts. The general reaction conditions involve heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous esterification of phthalic anhydride with 2-methylbutanol in the presence of a catalyst. The reaction mixture is then neutralized, washed, and purified to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarboxylic acid, 1,2-bis(2-methylbutyl) ester primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions under specific conditions .
Common Reagents and Conditions
Esterification: Phthalic anhydride and 2-methylbutanol in the presence of sulfuric acid or other acidic catalysts.
Major Products Formed
Esterification: this compound.
Hydrolysis: Phthalic acid and 2-methylbutanol.
Scientific Research Applications
1,2-Benzenedicarboxylic acid, 1,2-bis(2-methylbutyl) ester has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Similar in structure but with different alkyl groups.
1,2-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: Another phthalate ester used as a plasticizer
Uniqueness
1,2-Benzenedicarboxylic acid, 1,2-bis(2-methylbutyl) ester is unique due to its specific alkyl groups, which impart distinct physical and chemical properties. Its ability to act as a plasticizer and its potential antiproliferative effects on cancer cells make it a compound of interest in both industrial and medical research .
Properties
IUPAC Name |
bis(2-methylbutyl) benzene-1,2-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-5-13(3)11-21-17(19)15-9-7-8-10-16(15)18(20)22-12-14(4)6-2/h7-10,13-14H,5-6,11-12H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLKGKRQKLIVBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628634 | |
Record name | Bis(2-methylbutyl) benzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68951-39-3, 42925-80-4 | |
Record name | 1,2-Benzenedicarboxylic acid, C4-13-branched alkyl esters | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(2-methylbutyl) benzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Benzenedicarboxylic acid, C4-13-branched alkyl esters | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.487 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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